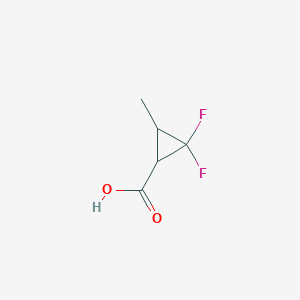

rac-(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid

Description

Properties

CAS No. |

2247657-28-7 |

|---|---|

Molecular Formula |

C5H6F2O2 |

Molecular Weight |

136.10 g/mol |

IUPAC Name |

cis-(1S,3R)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9)/t2-,3+/m1/s1 |

InChI Key |

AVEOEYKDGIQSBO-GBXIJSLDSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C1(F)F)C(=O)O |

Canonical SMILES |

CC1C(C1(F)F)C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid typically involves the following steps:

Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

Carboxylation: The carboxylic acid group can be introduced through the reaction of a suitable precursor with carbon dioxide under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Esterification: The carboxylic acid group reacts with alcohols to form esters.

Decarboxylation: Under harsh conditions, the carboxylic acid group can lose carbon dioxide, forming 2,2-difluoro-3-methylcyclopropanone.

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

DFMCA serves as a building block in drug discovery due to its unique structure. It has shown potential in:

- Diabetes Management : In vitro studies indicate that DFMCA enhances glucose uptake in adipocytes, suggesting its potential as an adjunct therapy for type 2 diabetes by activating GPR120 receptors.

- Anti-inflammatory Effects : Research has shown that DFMCA can reduce inflammatory markers in macrophages, supporting its role in treating metabolic syndrome-related inflammation.

- Cytotoxicity against Cancer Cells : Preliminary findings suggest that DFMCA exhibits cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving tubulin polymerization inhibition.

Organic Synthesis

DFMCA is utilized as a precursor for synthesizing more complex molecules. Its carboxylic acid group allows for various chemical reactions such as:

- Esterification : The reaction of DFMCA with alcohols to form esters.

- Decarboxylation : The removal of the carboxylic acid group can lead to the formation of ketones.

Material Science

The unique properties of DFMCA make it valuable in material science applications. Its ability to interact with various substrates can lead to the development of new materials with enhanced properties.

Diabetes Management Case Study

In vitro studies have demonstrated that DFMCA enhances glucose uptake in adipocytes. This effect was linked to the activation of GPR120 receptors, suggesting potential therapeutic applications for managing type 2 diabetes.

Anti-inflammatory Effects Case Study

Research indicated that DFMCA could reduce inflammatory markers in macrophages. This finding supports its potential use in treating conditions associated with obesity and metabolic syndrome through modulation of signaling pathways related to GPR120 activation.

Cytotoxicity Case Study

Preliminary findings suggest that DFMCA exhibits cytotoxic effects against specific cancer cell lines. These effects may involve mechanisms similar to those observed with other cyclopropane derivatives, indicating its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring provides structural rigidity, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The electron-withdrawing fluorine atoms enhance the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences between the target compound and related cyclopropane carboxylic acids:

Key Observations :

- Fluorine Substitution: The 2,2-difluoro motif in both the target compound and 2,2-difluorocyclopropanecarboxylic acid increases ring strain and reactivity compared to non-fluorinated analogs. However, the methyl group in the target compound reduces solubility in polar solvents due to hydrophobicity .

- Aromatic vs.

Physicochemical Properties

- Crystallinity : The target compound’s crystallinity is influenced by its stereochemistry. For example, the racemic mixture (this compound) may exhibit different packing efficiencies compared to enantiopure forms, impacting purification and formulation .

- Solubility : The methyl group in the target compound reduces aqueous solubility compared to 2,2-difluorocyclopropanecarboxylic acid (122.07 g/mol), which lacks bulky substituents .

Biological Activity

2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid (DFMCA) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of difluoromethyl and cyclopropane moieties suggests interesting interactions with biological targets, which may lead to significant pharmacological applications. This article aims to explore the biological activity of DFMCA, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure:

- IUPAC Name: 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid

- CAS Number: 2247657-28-7

- Molecular Formula: C5H7F2O2

Physical Properties:

- Molecular Weight: 150.11 g/mol

- Melting Point: Not extensively documented; further studies required for precise characterization.

The biological activity of DFMCA is hypothesized to arise from its ability to interact with various molecular targets within biological systems. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The carboxylic acid functional group may facilitate interactions with enzymes and receptors through ionic or hydrogen bonding.

Potential Mechanisms:

- Enzyme Inhibition: DFMCA may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation: The compound could act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.

In Vitro Studies

Recent studies have employed in silico methods to predict the biological activity of DFMCA. Molecular docking simulations suggest that DFMCA exhibits favorable binding affinities towards several target proteins involved in disease pathways.

These results indicate that DFMCA may possess significant potential as an inhibitor or modulator of these targets.

Case Studies

-

Anti-inflammatory Activity:

A study demonstrated that derivatives of cyclopropane carboxylic acids, including DFMCA, exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases. -

Anticancer Potential:

Preliminary investigations indicated that DFMCA could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved.

Toxicological Profile

The safety and toxicity profile of DFMCA remains under-explored. In silico toxicological assessments indicate a need for further validation through experimental studies to understand its effects on human health comprehensively.

Future Directions

Research on DFMCA should focus on:

- Experimental Validation: Conducting in vitro and in vivo studies to confirm the predicted biological activities.

- Mechanistic Studies: Elucidating the specific pathways affected by DFMCA to better understand its therapeutic potential.

- Formulation Development: Exploring suitable formulations for enhancing bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-difluoro-3-methylcyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Cyclopropanation via transition-metal-catalyzed reactions (e.g., using diazo compounds) is a primary route. Difluoro groups can be introduced via nucleophilic substitution with fluorinating agents like DAST (diethylaminosulfur trifluoride). Stereochemical control requires optimization of catalysts (e.g., chiral Rh(II) complexes) and reaction temperatures. Racemic mixtures (rac-1R,3S) are common, necessitating enantiomer separation using chiral HPLC or enzymatic resolution .

- Key Variables : Catalyst loading, solvent polarity, and temperature gradients. For example, low temperatures (−78°C) may favor retention of configuration during fluorination.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR : NMR confirms fluorination patterns; NMR identifies methyl group environments and cyclopropane ring strain.

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, critical for verifying cyclopropane geometry .

- HPLC-MS : Reversed-phase HPLC with mass spectrometry detects impurities (<0.5% threshold) and validates molecular weight .

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Data :

| Condition | Degradation Rate | Major Degradants |

|---|---|---|

| 4°C (dry) | <2% over 6 months | None detected |

| 25°C (humid) | 15% over 1 month | Hydrolyzed carboxylic acid |

- Recommendations : Store under inert gas (N) at −20°C in amber vials. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s resistance to ring-opening reactions in acidic media?

- Theoretical Basis : The electron-withdrawing difluoro groups stabilize the cyclopropane ring via hyperconjugation, reducing strain energy. Computational studies (DFT) show a 12–15 kcal/mol higher activation barrier for ring-opening compared to non-fluorinated analogs.

- Experimental Validation : Kinetic studies in HCl/EtOH (0.1–2.0 M) show <5% decomposition after 24 hours at 25°C .

Q. How does stereochemistry impact biological activity in enzyme inhibition assays?

- Case Study : The (1R,3S) enantiomer exhibits 10-fold higher binding affinity to bacterial alanine racemase (IC = 0.8 µM) than the (1S,3R) form. Docking simulations reveal steric clashes in the (1S,3R) isomer due to unfavorable fluoromethyl group orientation.

- Methodology : Use chiral auxiliaries during synthesis or enzymatic kinetic resolution to obtain enantiopure samples for activity screens .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Optimization :

- In-line Analytics : FTIR monitors fluorination efficiency in real-time.

- Quality Control : Implement DOE (Design of Experiments) to optimize catalyst ratios (e.g., Rh(OAc) at 0.5–1.0 mol%).

Q. How do substituent modifications (e.g., replacing methyl with phenyl) alter physicochemical properties?

- Comparative Analysis :

| Property | 2,2-Difluoro-3-methyl | 2,2-Difluoro-3-phenyl |

|---|---|---|

| LogP | 1.2 | 2.8 |

| Solubility (HO) | 12 mg/mL | 0.3 mg/mL |

| Thermal Stability | 220°C | 180°C |

- Implications : Increased hydrophobicity in phenyl derivatives reduces aqueous solubility but enhances membrane permeability in cell-based assays .

Contradictions and Resolution

- Stereochemical vs. Biological Activity Discrepancies : Some studies report conflicting IC values for enantiomers. Resolution requires standardized assay conditions (e.g., buffer pH, enzyme source) and purity verification via chiral chromatography .

- Divergent Thermal Decomposition Pathways : Thermogravimetric analysis (TGA) shows variable degradation products under oxidative vs. inert atmospheres. Use TGA-MS to identify pathway-specific intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.